N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine
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Overview
Description
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 3,5-dichlorophenyl group: This step can be achieved through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan compound.
Attachment of the cycloheptanamine moiety: This can be done through reductive amination, where the furan derivative is reacted with cycloheptanone in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine involves its interaction with specific molecular targets. The furan ring and the dichlorophenyl group are likely involved in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its effects on mycobacterial energetics.
Indole derivatives: Known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine is unique due to its combination of a furan ring with a dichlorophenyl group and a cycloheptanamine moiety. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C18H21Cl2NO |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]cycloheptanamine |
InChI |
InChI=1S/C18H21Cl2NO/c19-14-9-13(10-15(20)11-14)18-8-7-17(22-18)12-21-16-5-3-1-2-4-6-16/h7-11,16,21H,1-6,12H2 |
InChI Key |
BCNMHWHSEIDDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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